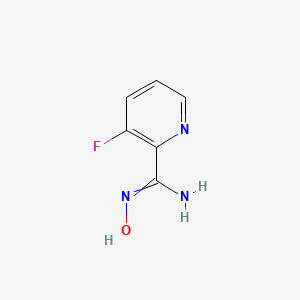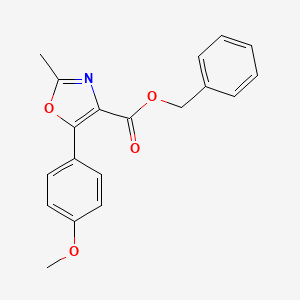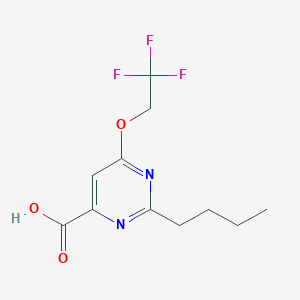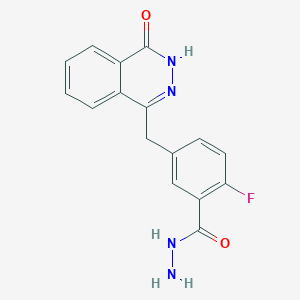![molecular formula C11H14N4O4 B11780916 4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid](/img/structure/B11780916.png)
4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-oxo-5-((tétrahydrofuran-2-yl)méthyl)-4,5,6,7-tétrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylique est un composé organique complexe appartenant à la classe des triazolopyrazines. Ce composé se caractérise par sa structure unique, qui comprend un cycle tétrahydrofurane et un noyau triazolopyrazine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-oxo-5-((tétrahydrofuran-2-yl)méthyl)-4,5,6,7-tétrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylique implique généralement plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction peut commencer par la préparation d’un intermédiaire triazole approprié, suivi de l’introduction de la partie tétrahydrofurane par une série de réactions de substitution nucléophile. La dernière étape implique souvent une oxydation pour former le groupe oxo.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. En outre, l’optimisation des conditions de réaction telles que la température, la pression et le choix du solvant est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-oxo-5-((tétrahydrofuran-2-yl)méthyl)-4,5,6,7-tétrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, ce qui peut conduire à différents dérivés.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent introduire de nouveaux substituants dans la molécule.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés dans les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
L’acide 4-oxo-5-((tétrahydrofuran-2-yl)méthyl)-4,5,6,7-tétrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement de certaines maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les processus industriels.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-oxo-5-((tétrahydrofuran-2-yl)méthyl)-4,5,6,7-tétrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut moduler l’activité de ces cibles, ce qui conduit à divers effets biologiques. Les voies exactes impliquées dépendent de l’application et du contexte spécifiques dans lesquels le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 1,2,3-triazole : Ces composés partagent le noyau triazole et ont des propriétés chimiques similaires.
Dérivés de la pyrazine : Les composés avec un cycle pyrazine présentent une réactivité et des applications comparables.
Dérivés du tétrahydrofurane : Ces composés comprennent la partie tétrahydrofurane et sont utilisés dans des contextes similaires.
Unicité
L’acide 4-oxo-5-((tétrahydrofuran-2-yl)méthyl)-4,5,6,7-tétrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylique est unique en raison de sa combinaison de caractéristiques structurelles, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H14N4O4 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
4-oxo-5-(oxolan-2-ylmethyl)-6,7-dihydrotriazolo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N4O4/c16-10-9-8(11(17)18)12-13-15(9)4-3-14(10)6-7-2-1-5-19-7/h7H,1-6H2,(H,17,18) |
Clé InChI |
PDOGSSNAYPXIPP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CN2CCN3C(=C(N=N3)C(=O)O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2-(3,4-Dimethoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11780872.png)


![4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11780901.png)


